

# Application of Semicarbazide Analysis in Food Safety

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## Compound of Interest

Compound Name: Semicarbazide

Cat. No.: B1199961

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## Application Note & Protocol

## Introduction

**Semicarbazide** (SEM) is a chemical compound that has become a significant focus in food safety analysis due to its primary role as a marker residue for the illegal use of the veterinary antibiotic, nitrofurazone. Nitrofurazone is a broad-spectrum nitrofuran antibiotic that is banned for use in food-producing animals in many jurisdictions, including the European Union, due to concerns about its potential carcinogenicity.[1] Following administration, nitrofurazone is rapidly metabolized in the animal's body, and its metabolite, SEM, becomes bound to proteins in tissues such as muscle.[1][2] This tissue-bound SEM is stable and can be detected for an extended period after the parent drug is no longer present, making it a target for monitoring compliance with the ban.[3]

However, the use of SEM as a definitive marker for nitrofurazone abuse is complicated by the fact that it can also arise from other sources.[2][4] SEM has been found in foods that have not been treated with nitrofurazone, leading to potential false-positive results.[4][5] Documented alternative sources of SEM in food include:

- **Azodicarbonamide (ADC):** A blowing agent used in the plastic gaskets of metal lids for glass jars and bottles.[1][5] ADC can thermally decompose to form SEM, which can then migrate into the food.[1] ADC has also been used as a flour treatment agent, which can lead to SEM in baked goods.[5]

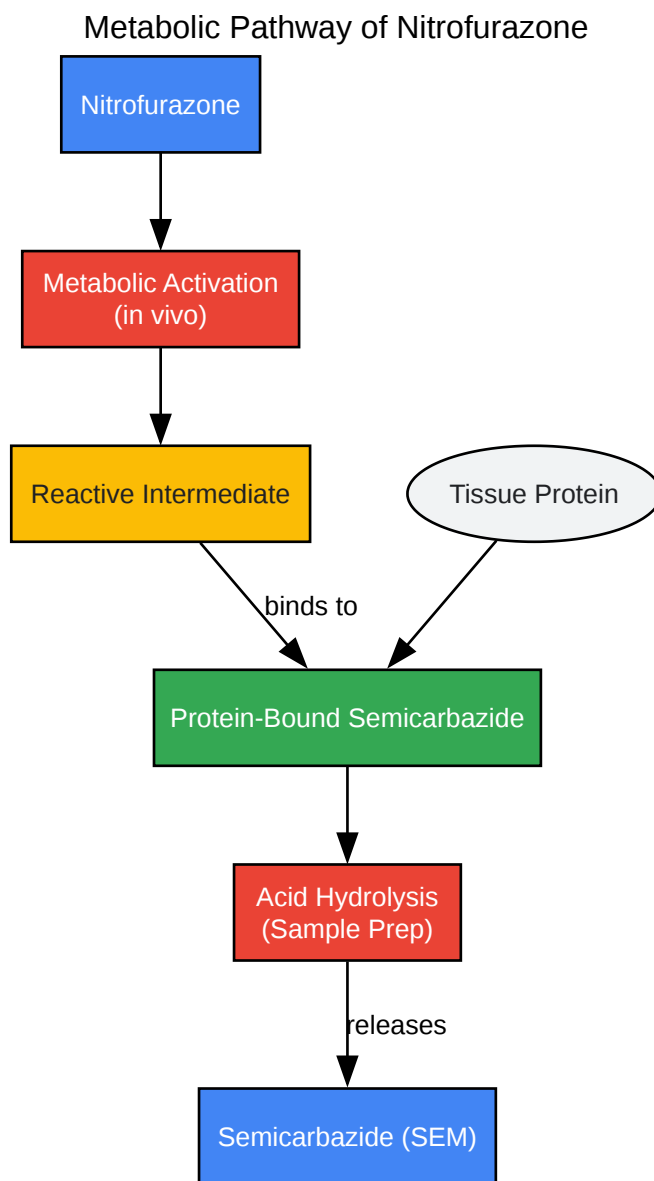
- Hypochlorite Treatment: The use of hypochlorite as a disinfectant or bleaching agent in food processing can lead to the formation of SEM.<sup>[4]</sup>
- Natural Occurrence: SEM has been detected in some food products, such as crustaceans, where it may occur naturally.

Due to these multiple potential sources, the detection of SEM in a food sample requires careful interpretation. Regulatory bodies have established reference points for action (RPAs) for nitrofurans metabolites in various food products.

This document provides a detailed overview of the analytical methodology for the determination of SEM in food matrices, focusing on the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

## Metabolic Pathway of Nitrofurazone to Protein-Bound Semicarbazide

Following administration to an animal, nitrofurazone undergoes metabolic activation, leading to the formation of reactive intermediates. These intermediates can then bind to macromolecules such as proteins. The side chain of nitrofurazone is released and subsequently forms protein-bound **semicarbazide**. Acid hydrolysis during the analytical sample preparation process liberates the bound SEM for derivatization and detection.



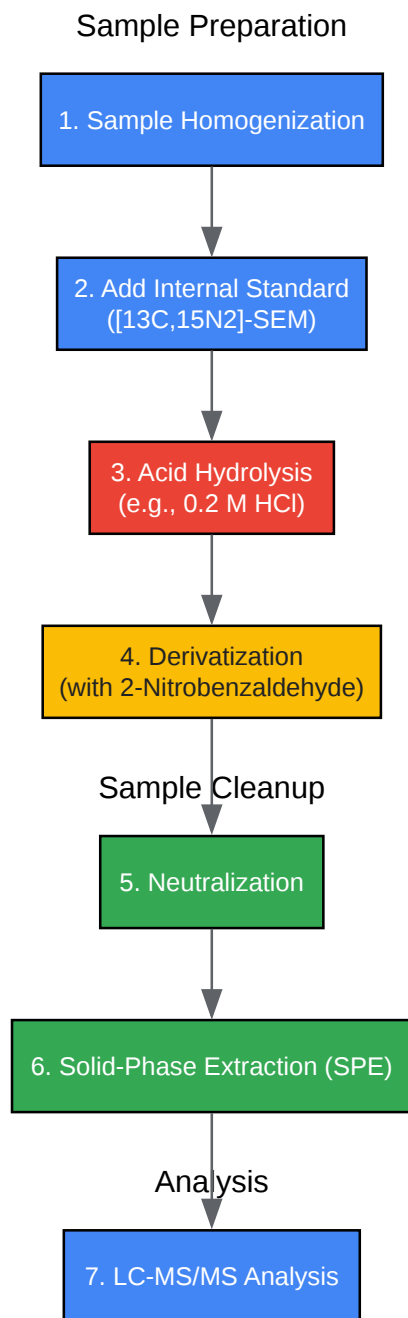
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Caption: Metabolic conversion of nitrofurazone to protein-bound **semicarbazide** in vivo.

## Analytical Workflow for Semicarbazide (SEM) Determination

The standard analytical method for the determination of total SEM (both free and protein-bound) in food samples involves several key steps: sample homogenization, acid hydrolysis to release bound SEM, derivatization with 2-nitrobenzaldehyde (2-NBA), solid-phase extraction (SPE) for cleanup, and subsequent analysis by LC-MS/MS. The use of an isotopically labeled internal standard, such as [ $^{13}\text{C}$ ,  $^{15}\text{N}_2$ ]-SEM, is crucial for accurate quantification.[1]

## Analytical Workflow for Semicarbazide (SEM) Detection



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Caption: General experimental workflow for the analysis of **semicarbazide** in food matrices.

# Experimental Protocol: Determination of Semicarbazide in Chicken Muscle by LC-MS/MS

This protocol is a representative example for the analysis of SEM in a poultry matrix. Method parameters may require optimization for other food types.

## 1. Reagents and Materials

- **Semicarbazide** hydrochloride (SEM-HCl) standard
- 2-Nitrobenzaldehyde (2-NBA)
- [ $^{13}\text{C}$ ,  $^{15}\text{N}_2$ ]-**Semicarbazide** hydrochloride (internal standard, IS)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Ammonium acetate
- Ultrapure water
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
- Homogenizer
- Centrifuge
- Vortex mixer
- Nitrogen evaporator

## 2. Standard Solution Preparation

- SEM and IS Stock Solutions (1 mg/mL): Prepare individual stock solutions of SEM-HCl and [ $^{13}\text{C}$ , $^{15}\text{N}_2$ ]-SEM-HCl in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with a suitable solvent (e.g., methanol/water) to create a calibration curve (e.g., 0.5, 1, 2.5, 5, 10 ng/mL).
- Derivatizing Reagent (50 mM 2-NBA): Dissolve an appropriate amount of 2-NBA in dimethyl sulfoxide (DMSO).

## 3. Sample Preparation

- Homogenization: Weigh 2 g ( $\pm$  0.1 g) of homogenized chicken muscle into a 50 mL polypropylene centrifuge tube.
- Spiking: Add a known amount of the [ $^{13}\text{C}$ , $^{15}\text{N}_2$ ]-SEM internal standard solution to each sample.
- Hydrolysis: Add 5 mL of 0.2 M HCl. Vortex for 1 minute to mix thoroughly.
- Derivatization: Add 300  $\mu\text{L}$  of 50 mM 2-NBA solution. Vortex for 1 minute. Incubate overnight (approximately 16 hours) at 37°C in a water bath or incubator.
- Neutralization: After incubation, cool the samples to room temperature. Add 6 mL of 0.1 M potassium phosphate buffer (pH 7.0) and vortex.
- Liquid-Liquid Extraction: Add 10 mL of ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 10 minutes.
- Evaporation: Transfer the upper ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dry residue in 1 mL of the initial mobile phase composition. Vortex and filter through a 0.22  $\mu\text{m}$  syringe filter into an LC vial for analysis.

## 4. LC-MS/MS Analysis

- LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m).
- Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium acetate in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10  $\mu$ L.
- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
- Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
- MRM Transitions: Monitor at least two transitions for both the native SEM derivative (NP-SEM) and the labeled internal standard. For NP-SEM, precursor ion  $[M+H]^+$  at  $m/z$  209 and product ions for quantification and confirmation. For the internal standard, monitor the corresponding mass shift.

## Data Presentation: Performance of Analytical Methods

The performance of analytical methods for SEM is typically evaluated through validation studies. Key parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. The following table summarizes representative performance data from various studies.

Food Matrix	Analytical Method	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Reference
Baby Food	LC-MS/MS	0.1	0.25	87.8 - 107.2	[6][7]
Honey	LC-MS/MS	-	-	> 85	[8]
Eggs	ELISA	0.13	0.3	80 - 110	[9]
Chicken	LC-MS/MS	-	0.5 (MLA)	-	
Crustaceans	QuEChERS-HILIC-MS/MS	-	-	76.2 - 96.7	[10]

MLA: Minimum Level of Applicability

## Conclusion

The analysis of **semicarbazide** is a critical component of food safety monitoring programs aimed at preventing the illegal use of nitrofurazone in food production. While LC-MS/MS provides a sensitive and specific method for the detection and quantification of SEM, the interpretation of results must consider the potential for SEM to originate from sources other than nitrofurazone. A thorough understanding of the analytical methodology, combined with an awareness of the various sources of SEM contamination, is essential for researchers, scientists, and regulatory professionals in ensuring the safety of the food supply.

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